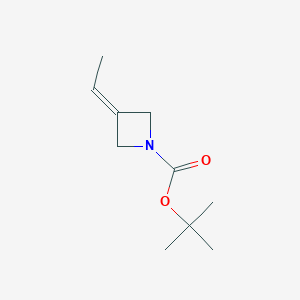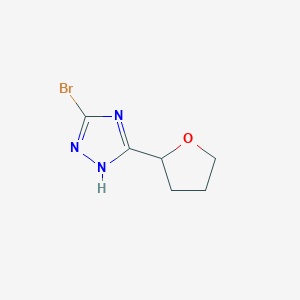![molecular formula C22H29BrClNO B1439873 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219964-67-6](/img/structure/B1439873.png)
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
描述
“3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220030-55-6 . It is related to other compounds such as "N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide" and "2-Bromo-4’-methylpropiophenone" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride” such as melting point, boiling point, and density can be found on various chemical databases .科学研究应用
Synthesis and Characterization
- A study by Jayachandra et al. (2018) developed a high-performance liquid chromatography method to detect trace levels of related substances in drug substances for treating multidrug-resistant tuberculosis (MDR-TB). They characterized unknown related substances using NMR, FT-IR, and HRMS techniques, proposing structures for several intermediates and related compounds, indicating a broader application of spectroscopic methods for substance identification in pharmaceutical research (Jayachandra et al., 2018).
Biological Characterization and Applications
- Kharkar et al. (2009) developed a novel series of optically active molecules based on a specific template that exhibits various degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Molecular and Crystal Structures
- Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of several hydroxy derivatives of hydropyridine, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. This study provides insights into the structural aspects of similar compounds and their potential applications in materials science (Kuleshova & Khrustalev, 2000).
Antiviral and Antifungal Activities
- Venkatachalam et al. (2000) synthesized derivatives of piperidinylethyl, phenoxyethyl, and fluoroethyl bromopyridyl thioureas as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). This research indicates the potential of structurally related compounds in developing antiviral therapies (Venkatachalam et al., 2000).
Epigenetic Inhibition for Cancer Therapy
- Fioravanti et al. (2020) reported on bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds, demonstrating dual p300/EZH2 inhibition and inducing cancer-selective cell death. This study suggests the relevance of exploring similar compounds for epigenetic modulation in cancer therapy (Fioravanti et al., 2020).
属性
IUPAC Name |
3-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-22(2,18-8-4-3-5-9-18)19-10-11-21(20(23)15-19)25-14-12-17-7-6-13-24-16-17;/h3-5,8-11,15,17,24H,6-7,12-14,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKIWVBSLMHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCNC3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




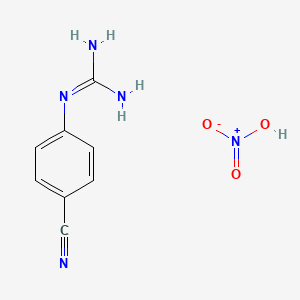

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)



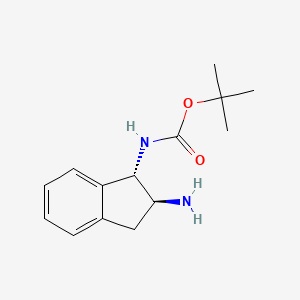
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
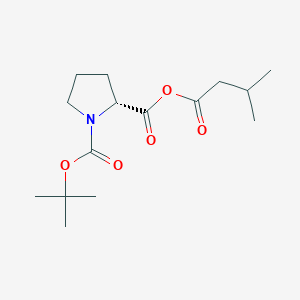
![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

